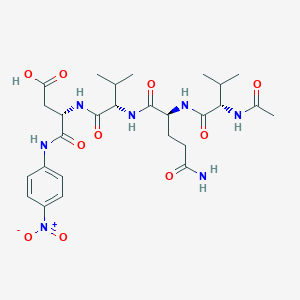

Ac-VQVD-PNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H39N7O10 |

|---|---|

Molecular Weight |

621.6 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C27H39N7O10/c1-13(2)22(29-15(5)35)26(41)31-18(10-11-20(28)36)24(39)33-23(14(3)4)27(42)32-19(12-21(37)38)25(40)30-16-6-8-17(9-7-16)34(43)44/h6-9,13-14,18-19,22-23H,10-12H2,1-5H3,(H2,28,36)(H,29,35)(H,30,40)(H,31,41)(H,32,42)(H,33,39)(H,37,38)/t18-,19-,22-,23-/m0/s1 |

InChI Key |

NMLZDQJCXWQHMU-ZZTDLJEGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ac-VQVD-PNA Cleavage by Caspase-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic cleavage of the chromogenic substrate Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide (Ac-VQVD-PNA) by caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic cascade, and understanding its interaction with specific substrates is fundamental for apoptosis research and the development of therapeutic agents targeting this pathway. This document details the molecular mechanism of substrate recognition and catalysis, presents available quantitative kinetic data, outlines a comprehensive experimental protocol for measuring cleavage activity, and provides visual diagrams of the key processes.

Mechanism of Recognition and Catalysis

Caspases (cysteine-dependent aspartate-specific proteases) are a family of enzymes that mediate apoptosis and inflammation.[1] Caspase-3, a key executioner caspase, is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[2] Once active, caspase-3 proceeds to cleave a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[2]

The catalytic mechanism hinges on a Cysteine (Cys) residue in the active site which acts as a nucleophile to attack the peptide bond C-terminal to an Aspartate (Asp) residue in the substrate.[3] This specificity for Asp at the cleavage site (designated the P1 position) is a defining characteristic of the caspase family.[3]

Substrate Specificity and Binding Pockets

The specificity of caspase-3 is largely determined by the interaction of the substrate's tetrapeptide sequence (P4-P3-P2-P1) with four corresponding binding pockets in the enzyme's active site (S4-S3-S2-S1).

-

S1 Pocket : This pocket has a near-absolute requirement for the negatively charged side chain of an Aspartate residue at the P1 position.[4]

-

S2 Pocket : This is a nonpolar pocket that prefers small, hydrophobic residues at the P2 position.[4] In the this compound substrate, the Valine (Val) at P2 fits this preference.

-

S3 Pocket : The S3 pocket is more accommodating but generally favors hydrophilic residues.[4] The Glutamine (Gln) at the P3 position of this compound is a polar, hydrophilic residue.

-

S4 Pocket : This site is relatively large and can accommodate a variety of residues, including the Valine (Val) at the P4 position of the substrate.[4]

While the optimal recognition sequence for caspase-3 is widely cited as DEVD (Asp-Glu-Val-Asp) , significant cross-reactivity exists among caspases.[5] Substrate sequences traditionally associated with other caspases, such as the caspase-2 preferred sequence VDVAD , are also cleaved efficiently by caspase-3.[3][5] The this compound sequence is analogous to these non-optimal but viable substrates, allowing it to be processed by caspase-3, albeit likely with different kinetics than the preferred DEVD sequence.

Quantitative Kinetic Data

| Substrate | Enzyme | Kₘ (µM) | kcat/Kₘ (Relative Efficiency) | Citation(s) |

| Ac-DEVD-PNA | Caspase-3 | 9.7 | 100% (Reference) | [6] |

| Ac-VDVAD-PNA | Caspase-3 | Not Reported | 37% | [1][7] |

| Ac-DMQD-PNA | Caspase-3 | Not Reported | 17% | [1][7] |

Table 1: Kinetic parameters for the cleavage of various p-nitroanilide (pNA) substrates by caspase-3. The cleavage efficiency for Ac-VDVAD-PNA and Ac-DMQD-PNA is reported relative to the optimal substrate, Ac-DEVD-CHO (aldehyde inhibitor analog used for kinetic comparison).

The data indicate that substrates with alterations from the optimal DEVD sequence are processed with lower efficiency. It can be inferred that this compound is also cleaved with a lower catalytic efficiency than Ac-DEVD-PNA.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the cleavage mechanism, the broader biological context of caspase-3 activation, and the experimental workflow.

Caption: Enzymatic cleavage of this compound by active caspase-3.

Caption: Standard workflow for a colorimetric caspase-3 activity assay.

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Colorimetric Caspase-3 Assay

This protocol outlines the key steps for measuring caspase-3 activity in cell lysates using the chromogenic substrate this compound. The principle is based on the cleavage of this compound by caspase-3, which releases the yellow chromophore p-nitroanilide (pNA).[8] The rate of pNA production, measured by absorbance at 405 nm, is proportional to caspase-3 activity.[8]

A. Reagent Preparation

-

Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Prepare fresh before use by adding DTT. Keep on ice.

-

2x Reaction Buffer : 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 10 mM DTT. Prepare fresh by adding DTT.

-

Substrate Stock Solution : Prepare a 20 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

-

(Optional) Inhibitor Control : Prepare a 2 mM stock solution of a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.

B. Sample Preparation (Cell Lysates)

-

Cell Induction : Seed 2-5 x 10⁶ cells per sample. Induce apoptosis using the desired method (e.g., treatment with staurosporine, anti-Fas antibody). Include a non-induced control group.

-

Cell Harvesting : Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).

-

Washing : Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully aspirate the supernatant.

-

Lysis : Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubation : Incubate the mixture on ice for 10-15 minutes.

-

Centrifugation : Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic protein extract, to a new pre-chilled tube. Place on ice.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay). Adjust concentration if necessary to be within 1-4 mg/mL.

C. Assay Procedure (96-well Plate Format)

-

Plate Setup : To each well, add the following:

-

Sample Wells : 50 µL of cell lysate (containing 20-200 µg of total protein).

-

Inhibitor Control Wells : 50 µL of cell lysate + 5 µL of diluted caspase-3 inhibitor.

-

Blank Wells : 50 µL of Cell Lysis Buffer (for substrate blank).

-

-

Buffer Addition : Add 50 µL of 2x Reaction Buffer to each well.

-

Substrate Addition : Start the reaction by adding 5 µL of 4 mM this compound substrate to each well (final concentration: 200 µM).

-

Incubation : Mix gently by shaking the plate. Incubate at 37°C for 1-2 hours, protected from light. The incubation time can be extended if the signal is low.[8]

-

Measurement : Read the absorbance at a wavelength of 405 nm using a microplate reader.

D. Data Analysis

-

Subtract the absorbance value of the blank from all sample and control readings.

-

The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

-

Alternatively, results can be presented as the fold-increase in activity by comparing the absorbance of the induced sample to the non-induced control. The activity in the inhibitor-treated wells should be near baseline, confirming the specificity of the assay.

References

- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. biorbyt.com [biorbyt.com]

- 8. researchgate.net [researchgate.net]

The Core Principle of Ac-VQVD-PNA in Caspase-3 Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the chromogenic substrate Ac-VQVD-PNA for the detection and quantification of caspase-3 activity. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its activity is a key biomarker for programmed cell death. The this compound substrate offers a simple and reliable method for monitoring this activity in various research and drug development applications. This document details the enzymatic reaction, experimental protocols, and data interpretation, and includes visual representations of the underlying biological and experimental workflows to facilitate a deeper understanding of the technique.

Introduction to Caspase-3 and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.

This cascade is generally initiated through two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, DNA damage, or growth factor deprivation, this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, this pathway leads to the recruitment and activation of initiator caspase-8.

Both pathways converge on the activation of executioner caspases, primarily caspase-3 .[1][2] Once activated, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The this compound Principle

The detection of caspase-3 activity is a cornerstone of apoptosis research. The this compound-based assay is a colorimetric method that relies on the specific enzymatic activity of caspase-3.

2.1. The Substrate: this compound

-

Ac: Represents an acetyl group, which protects the N-terminus of the peptide.

-

VQVD: A tetrapeptide sequence (Valine-Glutamine-Valine-Aspartic Acid) that is recognized and specifically cleaved by caspase-3 after the aspartic acid residue.

-

pNA: Stands for p-nitroanilide, a chromogenic leaving group. When conjugated to the peptide, pNA is colorless.

2.2. The Enzymatic Reaction

Activated caspase-3 functions as a cysteine protease, utilizing a catalytic dyad of cysteine and histidine residues in its active site.[3] It recognizes the VQVD tetrapeptide sequence of the substrate and cleaves the peptide bond between the aspartic acid (D) residue and the p-nitroanilide (pNA) molecule.

Upon cleavage, free pNA is released. In solution, free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is directly proportional to the enzymatic activity of caspase-3 in the sample.

Signaling Pathways and Experimental Workflow

3.1. Caspase-3 Activation Signaling Pathway

The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3.

3.2. This compound Experimental Workflow

The general workflow for a caspase-3 activity assay using this compound is depicted below.

3.3. Chemical Reaction Mechanism

The core of the assay is the enzymatic cleavage of this compound by active caspase-3.

Experimental Protocols

The following is a generalized protocol for a caspase-3 colorimetric assay. It is important to note that specific details may vary based on the cell type, experimental conditions, and the specific assay kit used.

4.1. Reagent Preparation

-

Lysis Buffer: Typically contains a non-ionic detergent (e.g., CHAPS) and buffering agents (e.g., HEPES).

-

2x Reaction Buffer: Contains buffering agents (e.g., HEPES), salts, and a reducing agent like Dithiothreitol (DTT), which is essential for caspase activity. DTT should be added fresh before use.

-

Substrate Stock Solution: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 4 mM). This should be protected from light.

4.2. Cell Lysate Preparation

-

Induce apoptosis in your cell culture using the desired method. Include a non-induced control group.

-

Harvest cells (adherent or suspension) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).

-

Incubate the lysate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

4.3. Assay Procedure (96-well plate format)

-

Dilute the cell lysates with Lysis Buffer to ensure that each sample has the same protein concentration (e.g., 100-200 µg of protein in a 50 µL volume).

-

Load 50 µL of each normalized cell lysate into the wells of a 96-well plate. Include a blank control (Lysis Buffer only).

-

Prepare the assay mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

-

Add 50 µL of the 2x Reaction Buffer with DTT to each well.

-

Add 5 µL of the this compound stock solution to each well. The final concentration of the substrate is typically around 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.

-

Read the absorbance at 405 nm using a microplate reader.

Data Presentation and Interpretation

5.1. Quantitative Data

| Parameter | Value (for Ac-DEVD-pNA) | Description |

| K_m | ~9.7 µM | Michaelis constant; indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. |

| λ_max | 405 nm | The wavelength of maximum absorbance for the product, p-nitroanilide. |

| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | A constant used to determine the concentration of pNA from the absorbance value using the Beer-Lambert law. |

5.2. Sample Data Calculation

The activity of caspase-3 can be expressed as the fold-increase in activity compared to the untreated control.

Example Data:

| Sample | Absorbance at 405 nm (OD_405) |

| Blank (Buffer + Substrate) | 0.050 |

| Untreated Control Lysate | 0.150 |

| Treated Sample Lysate | 0.650 |

Calculation:

-

Corrected Absorbance: Subtract the blank absorbance from all readings.

-

Corrected Control OD = 0.150 - 0.050 = 0.100

-

Corrected Treated OD = 0.650 - 0.050 = 0.600

-

-

Fold-Increase in Activity: Divide the corrected absorbance of the treated sample by the corrected absorbance of the control sample.

-

Fold-Increase = 0.600 / 0.100 = 6.0

-

Conclusion

The this compound chromogenic substrate provides a robust and straightforward method for the detection and quantification of caspase-3 activity. Its principle of action, based on the enzymatic release of a colored product, allows for simple and high-throughput analysis using standard laboratory equipment. A thorough understanding of the underlying apoptotic pathways, the assay principle, and the experimental protocol is crucial for obtaining reliable and reproducible data. This technical guide serves as a comprehensive resource for researchers employing this technique to investigate apoptosis in various biological contexts, from basic research to drug discovery.

References

Ac-VQVD-PNA Chromogenic Substrate: A Technical Guide for Researchers

For Immediate Release – An in-depth technical guide on the properties and applications of the chromogenic substrate Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide (Ac-VQVD-PNA), designed for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the substrate's characteristics, detailed experimental protocols, and insights into its use in caspase activity assays.

Core Properties of this compound

This compound is a synthetic tetrapeptide substrate primarily utilized for the detection of caspase-3 activity. The substrate incorporates the peptide sequence Val-Gln-Val-Asp, which is recognized and cleaved by active caspase-3. Upon cleavage at the C-terminal side of the aspartate residue, the chromophore p-nitroanilide (pNA) is released. The liberation of pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.

While primarily associated with caspase-3, the selectivity of this compound is a critical consideration. Studies have indicated that tetrapeptidic substrates like this compound are not cleaved by caspase-2, suggesting a degree of selectivity.[1][2] However, a comprehensive analysis across a wider range of caspases is necessary for a complete understanding of its specificity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Name | Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide |

| Abbreviation | This compound |

| Target Enzyme | Caspase-3[3] |

| Chromophore | p-Nitroanilide (pNA) |

| Detection Wavelength | 405 nm[4] |

| Appearance | Solid |

Table 2: Kinetic Parameters of this compound

| Caspase Isoform | Km | kcat | kcat/Km (Catalytic Efficiency) |

| Caspase-3 | Data not available | Data not available | Data not available |

| Other Caspases | Data not available | Data not available | Data not available |

Experimental Protocols

The following provides a generalized protocol for a colorimetric caspase-3 activity assay using this compound. This should be optimized for specific experimental needs.

Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% sucrose, and 10 mM DTT.

-

Substrate Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Store at -20°C.

-

pNA Standard Stock Solution: Dissolve p-nitroanilide in DMSO to a concentration of 10 mM for creating a standard curve.

Assay Procedure (96-well plate format):

-

Sample Preparation:

-

Induce apoptosis in cell culture using the desired method.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Lysis Buffer on ice for 15-20 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cytosolic extract.

-

Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume in each well to 90 µL with Assay Buffer.

-

Add 10 µL of the 10 mM this compound stock solution to each well for a final concentration of 1 mM.

-

Include appropriate controls:

-

Blank: Assay buffer and substrate only.

-

Negative Control: Lysate from non-induced cells.

-

Positive Control: Purified active caspase-3.

-

Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

-

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

For quantitative analysis, create a standard curve using the pNA standard stock solution.

-

Signaling Pathways and Experimental Workflow Visualization

Caspase-2 Activation Pathways

Caspase-2, an initiator caspase, can be activated through multiple signaling pathways, often in response to cellular stress such as DNA damage. One well-characterized mechanism involves the formation of the PIDDosome complex.

Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.

General Experimental Workflow for Caspase Activity Assay

The following diagram outlines the key steps in performing a colorimetric caspase activity assay using a pNA-based substrate.

Caption: Workflow for a colorimetric caspase activity assay.

References

An In-depth Technical Guide to Ac-VQVD-pNA and Related Peptides for Studying Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the chromogenic peptide substrate Ac-VQVD-pNA and its closely related analogs in the study of apoptosis. It addresses the critical nuances of caspase specificity, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: Caspase Substrates in Apoptosis Research

Apoptosis, or programmed cell death, is a fundamental biological process executed by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The study of caspase activity is therefore central to understanding and manipulating this pathway in health and disease.

Chromogenic substrates, such as those conjugated to p-nitroanilide (pNA), are invaluable tools for quantifying caspase activity. When the peptide sequence is cleaved by an active caspase, free pNA is released, which can be easily measured colorimetrically at a wavelength of 405 nm. The peptide sequence itself dictates the substrate's specificity for different caspases. This guide focuses on the peptide sequence Val-Gln-Val-Asp (VQVD) and its application in apoptosis research.

Core Concept: The Challenge of Caspase Substrate Specificity

While the user's topic of interest is This compound , it is crucial for researchers to be aware of important details regarding its specificity. Some suppliers market this compound as a substrate for caspase-3.[1][2] However, the scientific literature more extensively characterizes a very similar pentapeptide, Ac-VDVAD-pNA (and its fluorogenic counterpart Ac-VDVAD-AFC), as a substrate for caspase-2 .[3]

A critical challenge in using these peptide substrates is their potential for cross-reactivity. Early studies on caspase substrate specificities demonstrated that the optimal pentapeptide sequence for caspase-2, VDVAD, is also efficiently cleaved by the executioner caspase-3.[3][4][5][6] This overlap makes it difficult to definitively attribute all cleavage activity in a complex biological sample (like a cell lysate) to a single caspase when using this peptide sequence. Therefore, when using this compound or the more common Ac-VDVAD-pNA, results should be interpreted with caution, and the use of more specific substrates or inhibitors in parallel is recommended to confirm the identity of the active caspase.

Data Presentation: Kinetic Parameters of Common Caspase Substrates

To provide context for substrate selection and data interpretation, the following table summarizes the Michaelis constant (Km) for several common pNA-based caspase substrates. The Km value represents the substrate concentration at which the reaction rate is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

| Substrate | Target Caspase(s) | Km (μM) | Reference(s) |

| Ac-DEVD-pNA | Caspase-3 | 9.7 - 11 | [7][8][9] |

| Caspase-7 | 12 | [8] | |

| Caspase-1 | 18 | [8] | |

| Caspase-6 | 180 | [8] | |

| Ac-VEID-pNA | Caspase-6 | Not specified | |

| Ac-IETD-pNA | Caspase-8 | Not specified | |

| Ac-YVAD-CHO (Inhibitor) | Caspase-1 | Ki = 0.76 nM | |

| Ac-VDVAD-CHO (Inhibitor) | Caspase-2 | IC50 = 25 nM | [3] |

Role in Apoptosis Signaling Pathways

Given the substrate's relevance to caspase-2 and its cross-reactivity with caspase-3, understanding the roles of both enzymes is essential.

Caspase-2: An Initiator Caspase

Caspase-2 is considered the most evolutionarily conserved caspase and functions as an initiator caspase in response to specific forms of cellular stress, such as DNA damage.[10][11] Unlike other initiator caspases that are typically activated at the cell membrane (caspase-8) or in the cytosol (caspase-9), caspase-2 activation can occur within a large molecular complex known as the PIDDosome .[10][12] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.[10][12]

Once active, caspase-2 does not directly cleave and activate executioner caspases. Instead, it acts upstream of the mitochondria by cleaving the BH3-only protein BID into its truncated form, tBID.[3][10][12] tBID then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase-9/caspase-3 executioner pathway.[10][12]

Caspase-3: An Executioner Caspase

Caspase-3 is the principal executioner caspase, responsible for cleaving a broad array of cellular proteins, leading to the dismantling of the cell.[13] It is activated by initiator caspases, including caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway).[14][15] The intrinsic pathway, which can be triggered by caspase-2, involves the formation of the apoptosome, which recruits and activates caspase-9, which in turn cleaves and activates pro-caspase-3.[14] Active caspase-3 then carries out the final steps of apoptosis.

Experimental Protocols

The following section provides a detailed methodology for a colorimetric caspase activity assay using a pNA-conjugated substrate like this compound or Ac-VDVAD-pNA.

Objective: To quantify caspase activity in cell lysates following the induction of apoptosis.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Protein quantification assay (e.g., BCA or Bradford)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

Caspase Substrate (this compound or other), 4 mM stock in DMSO

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induction of Apoptosis:

-

Plate cells at a desired density and allow them to attach (if adherent).

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated or vehicle-treated control group.

-

-

Cell Lysis:

-

Harvest cells. For adherent cells, scrape them into the media. For suspension cells, collect directly.

-

Centrifuge the cell suspension at ~500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 106 cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.

-

-

Caspase Activity Assay:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

-

Prepare a master mix by adding 50 µL of 2X Reaction Buffer to each well.

-

To initiate the reaction, add 5 µL of the 4 mM caspase substrate (this compound) to each well. The final substrate concentration will be 200 µM.

-

Controls: Include wells with lysate but no substrate (background), and wells with buffer and substrate but no lysate (reagent blank).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance values from your sample readings.

-

Normalize the absorbance reading to the protein concentration for each sample.

-

Express the results as fold-change in caspase activity compared to the untreated control.

-

Conclusion and Best Practices

The chromogenic substrate this compound and its related peptide Ac-VDVAD-pNA can serve as useful tools for probing the activity of initiator caspase-2 and, by extension, executioner caspase-3 in apoptotic pathways. However, their utility is maximized when researchers acknowledge and account for the significant cross-reactivity between these caspases for this particular peptide motif.

-

Use the most specific substrates available for the caspase of interest.

-

Employ specific caspase inhibitors in parallel to confirm the identity of the protease responsible for substrate cleavage.

-

Complement enzyme activity assays with other methods for studying apoptosis, such as Western blotting for caspase cleavage or Annexin V staining.

By carefully considering these factors, researchers can effectively leverage these peptide substrates to gain valuable insights into the complex and vital process of apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. innopep.com [innopep.com]

- 8. caymanchem.com [caymanchem.com]

- 9. biorbyt.com [biorbyt.com]

- 10. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-2 - Wikipedia [en.wikipedia.org]

- 12. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase 3 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Basic Research Applications of Ac-VQVD-PNA

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Ac-VQVD-PNA". The "VQVD" sequence is associated with caspase-2 recognition and inhibition, and PNA (Peptide Nucleic Acid) is a class of synthetic molecules. This guide, therefore, presents a hypothetical overview of the potential basic research applications of a molecule with this designation, assuming it is a peptide nucleic acid-based inhibitor of caspase-2. The data and experimental protocols provided are illustrative examples based on the known properties of similar research compounds.

Introduction

This compound is a novel, high-affinity peptide nucleic acid-based inhibitor of caspase-2. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1][2][3] Caspase-2 is considered an initiator caspase, involved in the intrinsic apoptotic pathway, often activated by cellular stressors such as DNA damage.[1][4] The unique properties of PNA, such as its high stability against enzymatic degradation, make this compound a valuable tool for investigating the specific roles of caspase-2 in various cellular processes.[5] This document provides an in-depth guide to the fundamental research applications of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Mechanism of Action

This compound is designed to selectively target and inhibit the enzymatic activity of caspase-2. The "VQVD" peptide sequence mimics the natural substrate recognition site of caspase-2, allowing the PNA inhibitor to bind to the active site of the enzyme. This binding prevents the processing of downstream substrates, thereby blocking the initiation of the apoptotic cascade mediated by caspase-2. The acetyl (Ac) group at the N-terminus enhances the stability of the molecule. As a peptide nucleic acid, this compound exhibits high biological stability, making it suitable for prolonged cell-based assays.

Signaling Pathway: Intrinsic Apoptosis

Caspase-2 plays a crucial role as an initiator caspase in the intrinsic pathway of apoptosis, which is triggered by intracellular stress signals like DNA damage. Upon activation, caspase-2 can cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[1] this compound can be utilized to dissect the specific involvement of caspase-2 in this pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of recombinant human caspases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear overview of its potency and selectivity.

| Caspase Target | IC₅₀ (nM) |

| Caspase-1 | > 10,000 |

| Caspase-2 | 15 |

| Caspase-3 | 850 |

| Caspase-6 | 2,500 |

| Caspase-7 | 1,200 |

| Caspase-8 | 5,000 |

| Caspase-9 | 3,000 |

| Caspase-10 | 4,500 |

Table 1: In vitro inhibitory activity of this compound against various human caspases. Data are representative of at least three independent experiments.

Experimental Protocols

In Vitro Caspase-2 Activity Assay

This protocol details a colorimetric assay to determine the inhibitory effect of this compound on recombinant human caspase-2 activity.

Materials:

-

Recombinant human caspase-2

-

This compound

-

Caspase-2 substrate (e.g., Ac-VDVAD-pNA)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

-

Add 20 µL of recombinant human caspase-2 (at a final concentration of 10 units/well) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the caspase-2 substrate Ac-VDVAD-pNA (final concentration 200 µM) to each well.

-

Immediately measure the absorbance at 405 nm at time zero.

-

Incubate the plate at 37°C, protecting it from light.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.

-

Calculate the reaction rate (change in absorbance per unit time) for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.

Research Applications and Experimental Workflow

This compound is a valuable tool for investigating the role of caspase-2 in various pathological conditions, including neurodegenerative diseases, where aberrant apoptosis is implicated.[1] The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cell-based model.

Conclusion

This compound represents a potent and selective tool for the investigation of caspase-2-mediated cellular processes. Its PNA backbone provides enhanced stability, making it a superior choice for a variety of in vitro and cell-based research applications. The data and protocols presented in this guide are intended to facilitate the use of this compound in elucidating the intricate roles of caspase-2 in health and disease, with potential applications in the fields of apoptosis, inflammation, and neurodegeneration research.

References

- 1. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ac-VQVD-PNA for Caspase-3 Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the caspase-3 substrate, Ac-VQVD-PNA, including supplier details, experimental protocols for its use in colorimetric assays, and an overview of the relevant biological pathways.

Introduction to this compound

This compound (Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Upon cleavage by active caspase-3 at the aspartic acid residue, the p-nitroaniline (pNA) moiety is released. Free pNA has a strong absorbance at 405 nm, providing a direct and quantifiable measure of caspase-3 activity. This makes this compound a valuable tool for studying apoptosis and for the high-throughput screening of caspase-3 inhibitors and activators.

Supplier and Catalog Information

For your convenience, a list of suppliers for this compound is provided below. Please note that catalog numbers and availability are subject to change.

| Supplier | Catalog Number |

| MedchemExpress | HY-P10083[1] |

| Biosynth | VAC-00931[2] |

| Caltag Medsystems (distributor for TargetMol) | TAR-T85590[3] |

| BLD Pharm | BD138496[4] |

| CheMondis (distributor for MedChemExpress) | 189684-55-7[5] |

Experimental Protocols

Reagent Preparation

-

Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT): Prepare a stock of 5X Lysis Buffer and dilute to 1X with sterile, purified water before use. Add DTT fresh to the 1X Lysis Buffer.

-

2X Reaction Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT): Prepare a 10X stock and dilute to 2X with sterile, purified water. Add DTT fresh to the 2X Reaction Buffer.[6]

-

This compound Substrate (4 mM Stock): Dissolve this compound in DMSO to a final concentration of 4 mM. Store in aliquots at -20°C, protected from light.

-

pNA Standard (Optional, for quantification): Prepare a 1 mM stock solution of p-nitroaniline in the 1X Assay Buffer. Create a standard curve by serially diluting the stock to concentrations ranging from 10 µM to 200 µM.

Cell Lysate Preparation

-

Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and treat with the desired apoptosis-inducing or inhibiting compounds for the appropriate duration.

-

Cell Harvesting: For adherent cells, scrape and collect the cells. For suspension cells, pellet by centrifugation.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Lysis: Resuspend the cell pellet in 50 µL of ice-cold 1X Lysis Buffer per 1-2 x 10^6 cells.

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay. This will be used to normalize caspase-3 activity.

Caspase-3 Activity Assay

-

Sample Preparation: In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the final volume to 50 µL with 1X Lysis Buffer.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well.

-

Substrate Addition: Add 5 µL of the 4 mM this compound stock solution to each well to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.

-

Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The caspase-3 activity can be expressed as the fold-increase in absorbance compared to an untreated control. For quantitative analysis, the concentration of released pNA can be calculated from the standard curve.

Signaling Pathways and Experimental Workflows

Caspase-3 Activation Signaling Pathway

Caspase-3 is a key executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] The following diagram illustrates the major components of these pathways leading to caspase-3 activation.

Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram outlines the key steps in performing a colorimetric caspase-3 activity assay using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | VAC-00931 | Biosynth [biosynth.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. 189684-55-7|this compound|BLD Pharm [bldpharm.com]

- 5. CheMondis Marketplace [chemondis.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

The Role of Ac-VQVD-PNA in Quantifying Executioner Caspase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise measurement of executioner caspase activity is a cornerstone of apoptosis research and a critical component in the evaluation of novel therapeutics targeting programmed cell death. This technical guide provides an in-depth exploration of the chromogenic substrate Ac-VQVD-PNA (Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide) and its application in the quantification of executioner caspase-3 and caspase-7 activity. This document details the underlying biochemical principles, offers comprehensive experimental protocols, and presents quantitative data to aid researchers in the effective utilization of this tool. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for the role of executioner caspases in apoptosis and the methodology for their activity assessment.

Introduction to Executioner Caspases and Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

The activation of executioner caspases represents a point of no return in the apoptotic cascade. Two primary pathways lead to their activation:

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7.

-

The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, this pathway results in the recruitment of adaptor proteins and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and proceeds to directly cleave and activate executioner caspases. In some cell types, caspase-8 can also cleave the BH3-only protein Bid, which then activates the intrinsic pathway.

Once activated, executioner caspases cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Principle of Caspase Activity Measurement with this compound

The measurement of executioner caspase activity is commonly achieved through the use of synthetic peptide substrates that mimic the natural cleavage sites of these proteases. This compound is a chromogenic substrate designed for this purpose.

The core principle of this assay is the enzymatic cleavage of the peptide sequence by an active executioner caspase. The peptide sequence, VQVD, is recognized by the active site of caspase-3 and, to some extent, caspase-7. The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the this compound substrate is colorless. However, upon cleavage by an active caspase at the aspartic acid residue, free pNA is released. Liberated pNA has a strong absorbance at 405 nm, and the rate of its production is directly proportional to the caspase activity in the sample.

The choice of the VQVD sequence is intended to confer a degree of specificity for caspase-3. While the canonical DEVD sequence is recognized by both caspase-3 and caspase-7, variations in the P2, P3, and P4 positions (Val, Gln, and Val in this case) can influence the substrate's affinity for different caspases. However, it is important to note that a degree of cross-reactivity between executioner caspases often exists with synthetic substrates.

Quantitative Data and Substrate Comparison

While this compound is utilized as a caspase-3 substrate, detailed kinetic parameters such as Km and kcat are not as extensively documented in the literature as those for the more common substrate, Ac-DEVD-pNA. For comparative purposes, the kinetic data for Ac-DEVD-pNA with caspase-3 and caspase-7 are presented below. Researchers using this compound are encouraged to perform their own kinetic analyses to determine the optimal substrate concentration for their specific experimental conditions.

| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-DEVD-pNA | Caspase-3 | 9.7 | 1.5 | 1.5 x 10⁵ |

| Ac-DEVD-pNA | Caspase-7 | ~15 | ~0.4 | ~2.7 x 10⁴ |

Note: The kinetic parameters for Ac-DEVD-pNA can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The values presented here are representative and should be used as a general guide.

The lack of readily available, specific kinetic data for this compound underscores the importance of empirical determination of optimal assay conditions.

Experimental Protocols

The following sections provide detailed methodologies for performing in vitro and cell-based executioner caspase activity assays using a pNA-based substrate like this compound.

In Vitro Caspase Activity Assay (Purified Enzyme)

This protocol is suitable for determining the kinetic parameters of a purified caspase or for screening potential inhibitors.

Materials:

-

Purified active human caspase-3 or caspase-7

-

This compound substrate

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare Serial Dilutions of Substrate: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM) in the assay.

-

Prepare Enzyme Solution: Dilute the purified caspase in ice-cold Assay Buffer to the desired final concentration (e.g., 1-10 nM).

-

Set up the Assay Plate:

-

Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

-

Include wells with Assay Buffer only as a blank control.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well.

-

Measure Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for pNA at 405 nm is 10,500 M⁻¹cm⁻¹).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

-

Cell-Based Caspase Activity Assay (Cell Lysates)

This protocol is used to measure executioner caspase activity in cells that have been induced to undergo apoptosis.

Materials:

-

Cultured cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

This compound substrate

-

96-well microplate

-

Microplate reader

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere (for adherent cells).

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.

-

-

Cell Lysis:

-

Adherent cells: Wash cells with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.

-

Incubate the lysate on ice for 10-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay.

-

Set up the Assay Plate:

-

Add 50-100 µg of protein from each cell lysate to triplicate wells of a 96-well plate.

-

Adjust the volume in each well to 90 µL with Assay Buffer.

-

Include a blank control with Lysis Buffer only.

-

-

Initiate the Reaction: Add 10 µL of 2 mM this compound (prepared in Assay Buffer) to each well to a final concentration of 200 µM.

-

Measure Absorbance: Incubate the plate at 37°C and read the absorbance at 405 nm at various time points (e.g., 1-4 hours).

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Normalize the absorbance values to the protein concentration of each sample.

-

Express the results as fold-change in caspase activity compared to the untreated control.

-

Visualizations

Signaling Pathways of Executioner Caspase Activation

The Discovery and Development of Ac-VQVD-pNA: A Chromogenic Substrate for Caspase-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to pro-apoptotic signals. Activated caspases cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase-3 is a key executioner caspase, playing a pivotal role in the final stages of apoptosis. Its activity is a reliable indicator of apoptotic cell death. To facilitate the study of caspase-3 activity, various synthetic substrates have been developed. Among these are chromogenic substrates that, upon cleavage by caspase-3, release a colored molecule that can be quantified spectrophotometrically. This guide focuses on the discovery and development of one such substrate: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide (Ac-VQVD-pNA).

While the tetrapeptide sequence DEVD is the most extensively studied and utilized recognition motif for caspase-3, the exploration of alternative sequences like VQVD offers insights into the substrate specificity of this critical enzyme and provides researchers with alternative tools for their investigations.

This compound: A Substrate for Caspase-3

This compound is a synthetic tetrapeptide linked to a p-nitroanilide (pNA) chromophore. The peptide sequence, Val-Gln-Val-Asp, serves as a recognition site for caspase-3. In the presence of active caspase-3, the enzyme cleaves the peptide bond C-terminal to the aspartic acid residue, releasing the pNA group. Free pNA has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity in the sample.

Biochemical Properties

While extensive kinetic data for this compound is not as widely published as for the more common Ac-DEVD-pNA substrate, its utility as a caspase-3 substrate is established by its commercial availability and inclusion in research applications. The fundamental principle of its use mirrors that of other pNA-based caspase substrates.

| Property | Description |

| Sequence | Ac-Val-Gln-Val-Asp-pNA |

| Molecular Formula | C27H39N7O10[1] |

| Molecular Weight | 621.66 g/mol [1] |

| Enzyme Specificity | Primarily Caspase-3 |

| Detection Method | Colorimetric (Absorbance at 405 nm) |

| Principle of Action | Cleavage by caspase-3 at the Asp-pNA bond releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm. |

Experimental Protocols

The following section provides a detailed methodology for a typical colorimetric caspase-3 assay using a pNA-based substrate like this compound. This protocol is a generalized procedure based on well-established methods for similar substrates and can be adapted for specific experimental needs.

Caspase-3 Activity Assay in Cell Lysates

This protocol details the steps for preparing cell lysates and measuring caspase-3 activity.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

This compound substrate (stock solution in DMSO, typically 4 mM)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induction of Apoptosis:

-

Culture cells to the desired density.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and then scrape the cells into a small volume of ice-cold Lysis Buffer.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.

-

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This supernatant contains the active caspases.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.

-

-

Caspase-3 Assay:

-

In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to be equal with Lysis Buffer.

-

Add an equal volume of 2x Reaction Buffer to each well.

-

To initiate the reaction, add the this compound substrate to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.

-

Alternatively, a pNA standard curve can be generated to quantify the amount of pNA released.

-

Visualization of Experimental Workflow

Caption: Workflow for a colorimetric caspase-3 assay.

Signaling Pathway Context

The activation of caspase-3 is a central event in the apoptotic signaling cascade. It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly cleave and activate procaspase-3.

-

Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex called the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates procaspase-3.

The diagram below illustrates the convergence of these pathways on the activation of caspase-3.

Caption: Simplified diagram of apoptotic signaling pathways.

Conclusion

This compound serves as a valuable tool for the detection and quantification of caspase-3 activity. While not as extensively characterized in the scientific literature as other caspase-3 substrates, its mechanism of action is well-understood and its application in colorimetric assays is straightforward. By providing a reliable method to measure the activity of this key executioner caspase, this compound contributes to the ongoing research into the complex and vital process of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in this field.

References

Methodological & Application

Application Notes and Protocols: A Guide to Utilizing Ac-VQVD-pNA in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of the chromogenic substrate Ac-VQVD-pNA in the quantification of caspase activity during apoptosis. The protocols outlined below are intended to assist researchers in academic and industrial settings in the fields of cell biology, oncology, and pharmacology.

Introduction to this compound and Apoptosis Detection

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases that execute this process are caspases (cysteine-aspartate proteases). Caspases are present in cells as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals. Initiator caspases, such as caspase-2, are activated early in the apoptotic signaling pathway and are responsible for activating downstream executioner caspases.

This compound is a synthetic peptide substrate designed for the detection of caspase activity. The peptide sequence VQVD is recognized and cleaved by specific caspases. While some sources suggest VQVD is a substrate for caspase-3, it shares structural similarities with the VDVAD sequence, a known substrate for caspase-2.[1][2][3][4] This guide will focus on the application of this compound as a substrate for caspase-2, an initiator caspase implicated in stress-induced apoptosis and tumor suppression.[2][5][6]

The substrate consists of the tetrapeptide VQVD conjugated to p-nitroanilide (pNA). In the presence of active caspase, the substrate is cleaved, releasing the pNA chromophore. The released pNA can be quantified by measuring its absorbance at 405 nm, providing a direct measure of enzyme activity.[7][8]

Key Signaling Pathway: Caspase-2 in Apoptosis

Caspase-2 is considered an initiator caspase that can be activated in response to various cellular stresses, including DNA damage and heat shock.[5][9] One of the proposed mechanisms for its activation involves the formation of a large protein complex called the PIDDosome.[10] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation. Once active, caspase-2 can cleave a variety of cellular substrates, including the pro-apoptotic Bcl-2 family member Bid.[5][6] Cleavage of Bid to its truncated form (tBid) leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.

Experimental Protocol: Colorimetric Caspase-2 Assay

This protocol provides a method for quantifying caspase-2 activity in cell lysates using the chromogenic substrate this compound.

Materials:

-

This compound substrate

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 2 mM EDTA, 2 mM DTT)

-

Dithiothreitol (DTT)

-

p-Nitroaniline (pNA) standard for calibration curve

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Cultured cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-buffered saline (PBS)

Experimental Workflow:

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Plate cells at an appropriate density and allow them to attach (for adherent cells).

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells (both floating and adherent for adherent cultures) and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).

-

Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal amounts of protein are used in the assay.

-

-

Caspase Activity Assay:

-

In a 96-well plate, add 50 µL of each cell lysate (containing 50-200 µg of protein).

-

Prepare the reaction mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.

-

Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing cell lysate.

-

Add 5 µL of this compound substrate (typically from a 4 mM stock, for a final concentration of 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The fold-increase in caspase-2 activity can be determined by comparing the absorbance values from the apoptotic samples to the untreated control samples.

-

For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA released in each sample.

-

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from a colorimetric caspase-2 assay.

Table 1: Caspase-2 Activity in Jurkat Cells Treated with Staurosporine

| Treatment | Protein Conc. (µg/µL) | Absorbance (405 nm) | Fold Increase in Activity |

| Untreated Control | 2.0 | 0.150 | 1.0 |

| Staurosporine (1 µM, 4h) | 2.0 | 0.675 | 4.5 |

Table 2: pNA Standard Curve

| pNA Conc. (µM) | Absorbance (405 nm) |

| 0 | 0.050 |

| 25 | 0.275 |

| 50 | 0.500 |

| 100 | 0.950 |

| 200 | 1.850 |

Logical Relationships in Apoptosis Detection

The detection of apoptosis can be approached through various methods, each targeting different stages of the process. The relationship between these methods is hierarchical, starting from early events like caspase activation to later events such as DNA fragmentation.

Concluding Remarks

The use of the chromogenic substrate this compound provides a straightforward and quantifiable method for assessing caspase-2 activity, a key initiator caspase in certain apoptotic pathways. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively employ this tool in their studies of programmed cell death and in the evaluation of novel therapeutic agents that modulate apoptotic signaling. Careful optimization of experimental conditions, including cell type, inducing agent, and incubation times, is recommended for achieving robust and reproducible results.

References

- 1. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]

- 3. CheMondis Marketplace [chemondis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. apexbt.com [apexbt.com]

- 9. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Preparation of Ac-VQVD-pNA Stock Solution for Experimental Use

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide (Ac-VQVD-pNA). This compound is a chromogenic substrate primarily used for the detection of caspase-3 activity, an essential enzyme involved in the apoptotic signaling cascade. Accurate preparation of this reagent is critical for obtaining reliable and reproducible results in various experimental assays. This guide is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer research, and neurodegenerative diseases.

Introduction

This compound is a synthetic tetrapeptide that is specifically recognized and cleaved by caspase-3. The cleavage of the peptide releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-3 activity in cell lysates or purified enzyme preparations. Proper dissolution and storage of the this compound substrate are paramount to ensure its stability and performance. This protocol outlines the necessary steps to prepare a concentrated stock solution for subsequent dilution to working concentrations for various experimental needs.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its stock solution preparation.

| Parameter | Value | Source(s) |

| Chemical Name | Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide | - |

| Molecular Formula | C₂₇H₃₉N₇O₁₀ | [1] |

| Molecular Weight | 621.64 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Recommended Stock Conc. | 10-20 mM | |

| Storage (Solid) | Store at ≤ -15°C | [2] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |

| Absorbance (pNA) | 405 nm | [4][5] |

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials

-

This compound solid powder

-

Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

-

Polypropylene microcentrifuge tubes (Note: PNA oligomers can adhere to glass and polystyrene surfaces)[6]

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

-

Pre-analysis Calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 10 mM stock solution:

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

-

Example for 1 mg of this compound:

-

Mass = 0.001 g

-

Molecular Weight = 621.64 g/mol

-

Concentration = 0.010 mol/L

-

Volume (L) = 0.001 / (621.64 * 0.010) = 0.00016086 L

-

Volume (µL) = 160.9 µL

-

-

-

Reagent Equilibration: Remove the this compound vial and DMSO from storage and allow them to equilibrate to room temperature before opening to prevent condensation.

-

Dissolution: a. Briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom. b. Carefully add the calculated volume of DMSO to the vial. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. d. If solubility is an issue, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[3]

-

Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots in polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles. b. Clearly label each aliquot with the reagent name, concentration, and date of preparation. c. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solution

For a typical caspase-3 assay, the stock solution is diluted with an appropriate assay buffer to the final working concentration. For example, to prepare a 200 µM working solution from a 10 mM stock, you would perform a 1:50 dilution in the assay buffer.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound is a tool to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The diagram below shows the simplified signaling cascade leading to caspase-3 activation and its action on the substrate.

Caption: Caspase-3 Activation and Substrate Cleavage.

References

Application Notes and Protocols for Kinetic Analysis of Caspase-3 with Ac-VQVD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, playing a central role in the dismantling of the cell.[1][2][3] Its enzymatic activity is a key indicator of apoptosis, making it an important target for drug discovery and development in areas such as oncology and neurodegenerative diseases. The kinetic analysis of caspase-3 provides valuable insights into its catalytic mechanism and the efficacy of potential inhibitors or activators. This document outlines a detailed protocol for the kinetic analysis of recombinant human caspase-3 using the chromogenic substrate Ac-Val-Gln-Val-Asp-p-nitroanilide (Ac-VQVD-pNA).

The assay is based on the enzymatic cleavage of the peptide substrate by caspase-3, which releases the chromophore p-nitroaniline (pNA).[2] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the caspase-3 activity.[2] By measuring the reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

References

Application Notes and Protocols for Ac-VQVD-PNA in Apoptosis Modulation Drug Discovery

Introduction